AEOL-10150, chemically known as manganese(III) tetrakis[N‐N′‐diethylimidazolium‐2‐yl]porphyrin, is a low molecular weight, synthetic catalytic antioxidant. [, ] It belongs to the class of metalloporphyrins, specifically manganese porphyrins, designed to mimic the activity of the superoxide dismutase (SOD) enzyme. [, , , , , , , ] This compound exhibits a broad spectrum of antioxidant activity by catalytically scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). [, , , , , , , , ]
Relevance: This compound is identical to AEOL-10150, simply referred to by its full chemical name.
EUK-134
Compound Description: EUK-134 is a manganese-containing compound with superoxide dismutase (SOD) mimetic activity. [] It is being investigated for its potential in various biomedical applications, including protection against reactive oxygen species.
Relevance: While EUK-134 shares the property of being a Mn-incorporated SOD mimetic with AEOL-10150, its specific chemical structure is not provided in the papers. Further research would be needed to compare their structural similarities and differences.
M40403
Compound Description: Similar to AEOL-10150 and EUK-134, M40403 is a manganese-containing compound that exhibits SOD mimetic activity. [] It is also under investigation for various biomedical applications due to its potential to scavenge reactive oxygen species.
Compound Description: Manganese(III) meso-tetrakis (N,N′-diethyl-1,3-imidazolium-2-yl) porphyrin, also known as AEOL 10113, is a catalytic antioxidant that functions as a superoxide dismutase (SOD) mimetic. [] It has shown efficacy in inhibiting cigarette smoke-induced inflammatory responses in in vivo lung models.
Relevance: AEOL 10113 shares a close structural relationship with AEOL-10150, both being manganese-porphyrin complexes. Both compounds exhibit antioxidant properties and are investigated for their potential in treating conditions involving oxidative stress. []
M40419
Compound Description: M40419, also known as GC4419 and avasopasem manganese, is a cyclic polyamine-type manganese superoxide dismutase (MnSOD) mimetic. [] It exhibits antioxidant and anti-inflammatory effects and has been studied for its potential therapeutic benefits in inflammatory conditions.
Relevance: M40419, while also a SOD mimetic like AEOL-10150, differs in its core structure. M40419 is based on a cyclic polyamine scaffold, contrasting with the porphyrin ring structure of AEOL-10150. Despite this structural difference, both compounds share a similar target – the neutralization of inflammatory superoxide.
Compound Description: Manganese(III) meso-tetrakis(4-benozic acid) porphyrin, also known as manganese(III) meso-tetrakis(4-carboxyphenyl)porphyrin or MnTBAP, is a potent, cell-permeable superoxide dismutase (SOD) mimetic. [] It functions as a free radical acceptor.
Relevance: Structurally similar to AEOL-10150, MnTBAP is also a manganese-porphyrin complex. Both compounds demonstrate antioxidant properties, highlighting their capacity to mitigate oxidative stress. []
Compound Description: AEOL 10303 is a manganese-porphyrin compound designed as a catalytic antioxidant and SOD mimetic. [] It possesses structural features typical of this class of compounds.
Relevance: AEOL 10303 shares a strong structural resemblance to AEOL-10150, both being manganese-porphyrin complexes. Both are catalytic antioxidants designed to mitigate oxidative stress and have potential therapeutic applications in related disease models. []
Compound Description: Manganese(III) meso-tetrakis(Nethylpyridinium-2-yl)porphyrin is a manganese-containing porphyrin compound with antioxidant properties. It is also identified as AEOL 10113 in some studies. []
Relevance: While sharing the manganese-porphyrin core with AEOL-10150, this compound has different substituents on the porphyrin ring. These structural variations likely influence its specific antioxidant activity and potential therapeutic applications compared to AEOL-10150. []
Synthesis Analysis
The synthesis of AEOL-10150 involves several sophisticated techniques typical for metalloporphyrin complexes. The process generally includes:
Preparation of Ligands: The initial step involves synthesizing appropriate ligands that can coordinate with manganese ions.
Complexation with Manganese: Manganese salts are reacted with these ligands under controlled conditions to form the final porphyrin complex.
Purification: The product is purified using high-performance liquid chromatography to ensure the removal of unreacted materials and by-products.
The synthetic methods have been optimized to enhance yield and purity, employing various spectroscopic techniques for characterization, including nuclear magnetic resonance and mass spectrometry.
Molecular Structure Analysis
AEOL-10150 has a complex molecular structure characteristic of manganese porphyrins. Its molecular formula is C22H24MnN4O4, indicating the presence of a manganese center coordinated by a porphyrin ring.
Structural Data
Molecular Weight: Approximately 448.44 g/mol.
Geometry: The manganese ion typically adopts an octahedral coordination geometry within the porphyrin framework.
Spectroscopic Characteristics: The compound exhibits distinct electronic transitions that can be observed using ultraviolet-visible spectroscopy, providing insights into its electronic structure and reactivity.
Chemical Reactions Analysis
AEOL-10150 participates in several important chemical reactions:
Dismutation of Superoxide Radicals: AEOL-10150 catalyzes the conversion of superoxide radicals into hydrogen peroxide and oxygen, effectively reducing oxidative stress.
Reduction of Peroxynitrite: Studies have demonstrated that AEOL-10150 can reduce peroxynitrite, a potent oxidant formed during inflammatory responses, thereby protecting cells from nitrative damage.
Reactivity with Other Oxidants: The compound has shown reactivity with various reactive oxygen species, contributing to its role as an antioxidant in biological systems.
Mechanism of Action
The mechanism of action for AEOL-10150 primarily involves its role as a catalytic antioxidant:
Radical Scavenging: AEOL-10150 scavenges reactive oxygen species through redox cycling involving the manganese center.
Restoration of Redox Balance: By converting harmful superoxide radicals into less toxic species, AEOL-10150 helps restore cellular redox balance, which is crucial after oxidative stress events like chemical exposures.
Cellular Protection: This compound has been shown to protect cellular structures from damage induced by oxidative stress, thereby improving cell viability post-exposure to toxic agents like sulfur mustard.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: AEOL-10150 is typically presented as a crystalline solid.
Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
Chemical Properties
Stability: The compound exhibits stability under physiological conditions but may degrade under extreme oxidative environments.
Reactivity: AEOL-10150 is reactive towards various oxidants, which forms the basis for its therapeutic applications.
Relevant data indicates that AEOL-10150 possesses a high degree of efficacy in reducing lipid peroxidation and enhancing cell survival rates following oxidative insults.
Applications
AEOL-10150 has promising applications in several scientific fields:
Medical Countermeasures: It serves as a potential treatment for victims exposed to chemical warfare agents such as sulfur mustard and chlorine gas by alleviating oxidative damage and enhancing survival rates.
Research Tool: The compound is utilized in laboratory settings to study oxidative stress mechanisms and evaluate therapeutic strategies against various diseases linked to oxidative damage.
Pharmaceutical Development: Ongoing research aims to develop formulations incorporating AEOL-10150 for clinical use in treating conditions associated with excessive oxidative stress, including neurodegenerative diseases and acute lung injury.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Adjudin is a derivative of ionidamine that inhibits human spermatozoa capacitance, potentially by blocking chloride channels. It inhibits spermatozoa hyperactivated motility and the acrosome reaction and prevents sperm-egg fusion in zona-free hamster eggs. It also disrupts Sertoli-germ cell junctions by increasing tight junction and basal ectoplasmic specialization protein levels, which tightens the cell permeability barrier dose-dependently in vitro. Adjudin (25 and 50 mg/kg) increases testin expression in adult rat testes within one day and depletes spermatids and spermatocytes within 14 days. Under various dosing parameters, adjudin reversibly induces infertility of male rats within 3-7 weeks, which lasts 4-14 weeks, without affecting serum levels of luteinizing hormone (LH), follicle stimulating hormone (FSH), or testosterone. Adjudin also decreases proliferation of SGC-7901, MDA-MB-231, Smmc-7721, and MIA Paca-2 cells (IC50s = 58, 13.8, 72.3, and 52.7 µM, respectively) and induces apoptosis via the caspase-3-dependent pathway. Adjudin, also known as AF-2364, is a drug which is under development as a potential non-hormonal male contraceptive drug, which acts by blocking the production of sperm in the testes, but without affecting testosterone production. It is an analogue of the chemotherapy drug lonidamine, an indazole-carboxylic acid, and further studies continue to be conducted into this family of drugs as possible contraceptives. A study in 2013 indicated that Adjudin, similar to its analogue lonidamine, has properties that inhibit cancer growth by targeting mitochondria and blocking energy metabolism in certain kinds of tumor cells in mice, indicating that it has potential as a drug for cancer therapy.
ADL5859 is a δ-opioid receptor agonist (Ki = 0.84 nM). It is selective for δ-opioid receptors over μ-opioid and κ-opioid receptors exhibiting 32 and 37% inhibition, respectively, in radioligand binding assays when used at a concentration of 10 μM. ADL5859 (3 mg/kg) completely reverses mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) in rats. It also decreases immobility time in the forced swim test in rats, indicating antidepressant-like activity. ADL5859 is discontinued (controlled substance). This product is a potent, orally bioavailable delta opioid receptor agonist for the treatment of pain ( Ki of 0.8 nM ). ADL5859 agonizes δ-opioid receptor with a 1000-fold selectivity than µ- or κ-opioid receptor with Ki of 32 nM and 37 nM, respectively.
(+/-)- Adomeglivant, also known as LY2409021, is a potent and selective glucagon receptor antagonist. LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes. Blockade of glucagon signalling in patients with type 2 diabetes is well tolerated and results in substantial reduction of fasting and postprandial glucose with minimal hypoglycaemia, but with reversible increases in aminotransferases. Inhibition of glucagon signalling by LY2409021 is a promising potential treatment for patients with type 2 diabetes and should be evaluated in longer clinical trials to better evaluate benefits and risks.
Adomeglivant, (+)-, is a potent and selective glucagon receptor antagonist. LY2409021 lowers blood glucose in healthy people and in those with type 2 diabetes.